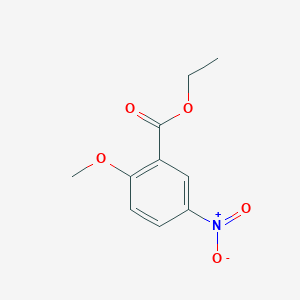

Ethyl 2-methoxy-5-nitrobenzoate

Overview

Description

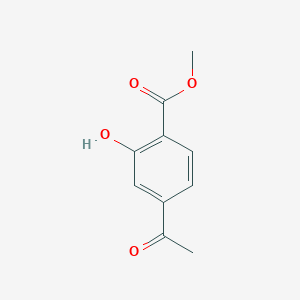

Ethyl 2-methoxy-5-nitrobenzoate is a synthetic compound with the molecular formula C10H11NO512. It has a molecular weight of 225.2 g/mol12.

Synthesis Analysis

The synthesis of similar compounds often involves nitration processes3. For instance, the synthesis of 5-methyl-2-nitrobenzoic acid, a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one, is mainly achieved by the nitration of 3-methylbenzoic acid in sulfuric acid3.

Molecular Structure Analysis

The InChI code for Ethyl 2-methoxy-5-nitrobenzoate is 1S/C10H11NO5/c1-3-16-10(12)8-6-7(15-2)4-5-9(8)11(13)14/h4-6H,3H2,1-2H31. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-methoxy-5-nitrobenzoate are not mentioned in the search results, similar compounds often undergo nitration processes3.

Physical And Chemical Properties Analysis

Ethyl 2-methoxy-5-nitrobenzoate is a white to pale cream to pale yellow crystalline powder4. It has a purity of 95%1.Scientific Research Applications

Influence on Side-Chain Reactivity

A study by Iskander, Tewfik, and Wasif (1966) explored the effects of a nitro-group on the rates of alkaline hydrolysis of ethyl benzoate. Their findings indicated that a nitro-group in different positions significantly influences hydrolysis rates, which is relevant for understanding chemical reactivity in compounds like ethyl 2-methoxy-5-nitrobenzoate (Iskander, Tewfik, & Wasif, 1966).

Crystal Structure Analysis

Yeong et al. (2018) synthesized a related compound, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, and conducted a crystal structure study using single-crystal X-ray diffraction. This research contributes to understanding the crystal structures of related ethyl nitrobenzoate derivatives, which can have implications in materials science (Yeong, Chia, Quah, & Tan, 2018).

Cytotoxic Activity

Jasztold-Howorko et al. (2005) investigated compounds starting from a similar structure, examining their cytotoxic activity against cancer cell lines. This research is significant for understanding the potential biomedical applications of ethyl nitrobenzoate derivatives (Jasztold-Howorko, Pełczyńska, Nasulewicz, Wietrzyk, & Opolski, 2005).

Inducing Chlorosis in Plants

Research by Dimmock (1967) showed that derivatives of nitrobenzoic acid, like ethyl 2-methoxy-5-nitrobenzoate, could induce chlorosis in plants. This finding is relevant for agricultural research, especially in understanding the effects of certain chemicals on plant growth and health (Dimmock, 1967).

Nonlinear Optical Properties

Nair et al. (2022) investigated the nonlinear optical properties of ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate. Their research is pivotal in exploring the potential of ethyl nitrobenzoate derivatives in photonic devices, offering insights into the material's suitability for applications in the field of photonics and optoelectronics (Nair et al., 2022).

Safety And Hazards

Ethyl 2-methoxy-5-nitrobenzoate is combustible and harmful if swallowed5. It is also harmful to aquatic life5. Personal protective equipment/face protection should be worn when handling this compound, and it should be stored in a well-ventilated place56.

Future Directions

The search results do not provide specific future directions for Ethyl 2-methoxy-5-nitrobenzoate. However, given its structural similarity to other compounds used in the synthesis of drugs, it may have potential applications in pharmaceutical research3.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or trusted source when dealing with chemicals.

properties

IUPAC Name |

ethyl 2-methoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-10(12)8-6-7(11(13)14)4-5-9(8)15-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMJDYSVAYKBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561140 | |

| Record name | Ethyl 2-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methoxy-5-nitrobenzoate | |

CAS RN |

90923-08-3 | |

| Record name | Ethyl 2-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

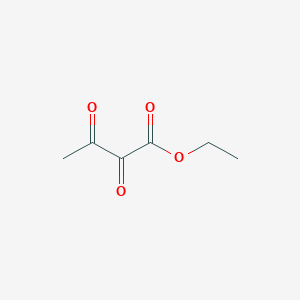

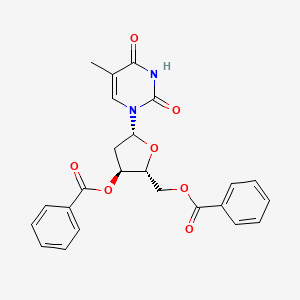

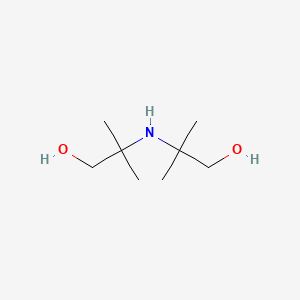

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B1611612.png)

![[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B1611615.png)